(E)-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
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Overview
Description
(E)-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a synthetic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of two pyrazole rings, each substituted with different functional groups, including a dichlorobenzyl group and an ethyl-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves multi-step reactions. One common method involves the reaction of 3,4-dichlorobenzyl chloride with 4-amino-1H-pyrazole to form the intermediate N-(3,4-dichlorobenzyl)-1H-pyrazol-4-amine. This intermediate is then reacted with 1-ethyl-5-methyl-1H-pyrazole-4-carboxylic acid to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Preliminary studies suggest that the compound may have anti-inflammatory and anticancer properties, warranting further investigation.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and leading to various biological effects. The specific pathways involved depend on the target enzyme or receptor, but common pathways include the inhibition of inflammatory mediators and the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide
- N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide
Uniqueness
(E)-N-[1-(3,4-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is unique due to its specific substitution pattern on the pyrazole rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced potency as an enzyme inhibitor or improved pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H19Cl2N5O |
---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
(E)-N-[1-[(3,4-dichlorophenyl)methyl]pyrazol-4-yl]-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C19H19Cl2N5O/c1-3-26-13(2)15(9-23-26)5-7-19(27)24-16-10-22-25(12-16)11-14-4-6-17(20)18(21)8-14/h4-10,12H,3,11H2,1-2H3,(H,24,27)/b7-5+ |
InChI Key |
FHDROZJFXSKOAC-FNORWQNLSA-N |
Isomeric SMILES |
CCN1C(=C(C=N1)/C=C/C(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl)C |
SMILES |
CCN1C(=C(C=N1)C=CC(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl)C |
Canonical SMILES |
CCN1C(=C(C=N1)C=CC(=O)NC2=CN(N=C2)CC3=CC(=C(C=C3)Cl)Cl)C |
Origin of Product |
United States |
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